molecular formula C11H14BClFNO2 B1453392 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1146615-89-5

2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1453392
CAS RN: 1146615-89-5
M. Wt: 257.5 g/mol
InChI Key: ZHBOWFMFTXVDPY-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound that is part of the boronic acid derivatives . These compounds are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures that give them good biological activity and pharmacological effects .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as FTIR, 1H and 13C NMR, and MS . The single crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using Density Functional Theory (DFT) . DFT can be used to calculate the molecular structure and compare it with X-ray values .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . For example, the compound’s form, SMILES string, and InChI can be determined .

Scientific Research Applications

1. Crystallographic and Conformational Analyses

2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine and related compounds are used in the synthesis of boric acid ester intermediates. These intermediates are characterized by methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies using density functional theory (DFT) compare molecular structures with X-ray diffraction values, aiding in the understanding of molecular structures and physicochemical properties (Huang et al., 2021).

2. Role in Chemical Reactivity and Stability

The compound plays a role in studying structural differences and bond angles, especially in boron-based compounds. It helps in understanding chemical reactivity and stability, as observed through ab initio calculations of HOMO and LUMO, based on crystal structures of related compounds (Sopková-de Oliveira Santos et al., 2003).

3. Application in Organic Liquid Electrolyte-Based Batteries

This compound is investigated as an electrolyte additive in organic liquid electrolyte-based fluoride shuttle batteries. Its structural variations, like the presence of pyridine or aniline, affect the Lewis acidity of borate, influencing fluoride ion conductivity and solubility, thereby impacting battery performance (Kucuk & Abe, 2020).

4. In Polymer Synthesis and Luminescent Properties

The compound is used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers, synthesized via palladium-catalyzed polycondensation, exhibit solubility in organic solvents and are investigated for their luminescent properties (Welterlich et al., 2012).

5. Development of Novel Fluorescent Probes

It's instrumental in the synthesis of novel fluorescent probes for applications like benzoyl peroxide detection in real samples and zebrafish imaging. These probes, with superior analytical performance, show high sensitivity and selectivity, offering potential for quantitative detection in various biosystems (Tian et al., 2017).

Mechanism of Action

In these reactions, the boronic ester acts as a source of a boron atom, which can form a bond with a carbon atom in another molecule. This allows for the formation of complex organic structures from simpler starting materials. The exact targets and mode of action would depend on the specific reaction conditions and the other reactants present .

As for the pharmacokinetics and environmental factors, these would also depend on the specific conditions of the experiment or application. Factors such as temperature, pH, and the presence of other chemicals could all potentially influence the action and stability of the compound .

Future Directions

The future directions for the study of “2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” could involve further exploration of its synthesis, structure, and properties. It could also involve studying its potential applications in various fields, such as medicine .

properties

IUPAC Name

2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBOWFMFTXVDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674863
Record name 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146615-89-5
Record name 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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